1-(4-(Trifluoromethoxy)benzyl)-5-methyl-1H-1,2,3-triazol-4-amine
Overview
Description
1-(4-(Trifluoromethoxy)benzyl)-5-methyl-1H-1,2,3-triazol-4-amine (TFMTA) is a heterocyclic compound with a trifluoromethoxy group substituted on the benzyl group at the para position. It is an important synthetic intermediate in organic chemistry and has a wide range of applications in pharmaceutical and agrochemical research. This article will discuss the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 1-(4-(Trifluoromethoxy)benzyl)-5-methyl-1H-1,2,3-triazol-4-amine (TFMTA).
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been involved in studies focusing on the synthesis and structural characterization of various triazole derivatives. These studies explore the molecular conformation, hydrogen bonding patterns, and overall crystal structure of triazole compounds (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014) (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2016).
Catalytic Activity and Complex Formation
- Research has been conducted on the use of triazole derivatives in forming complexes with various metals, such as ruthenium and cobalt, and studying their catalytic properties. These studies provide insights into the geometric and electronic structures of these complexes and their applications in catalysis (Saleem, Rao, Kumar, Mukherjee, & Singh, 2013) (Schweinfurth, Demeshko, Khusniyarov, Dechert, Gurram, Buchmeiser, Meyer, & Sarkar, 2012).
Antimicrobial Activities
- Triazole derivatives, including those related to 1-(4-(Trifluoromethoxy)benzyl)-5-methyl-1H-1,2,3-triazol-4-amine, have been synthesized and assessed for their antimicrobial activities. These compounds have shown potential in combating various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007) (Reddy, Reddy, Goud, Rao, Premkumar, & Supriya, 2016).
properties
IUPAC Name |
5-methyl-1-[[4-(trifluoromethoxy)phenyl]methyl]triazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4O/c1-7-10(15)16-17-18(7)6-8-2-4-9(5-3-8)19-11(12,13)14/h2-5H,6,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHWTPSWFJLXER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)OC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethoxy)benzyl)-5-methyl-1H-1,2,3-triazol-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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